molecular formula C12H15N3S2 B5749990 5-{[4-(Propan-2-yl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine

5-{[4-(Propan-2-yl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B5749990
M. Wt: 265.4 g/mol
InChI Key: PSHLDTGLWGLMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[4-(Propan-2-yl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Propan-2-yl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-(Propan-2-yl)benzyl chloride with 5-mercapto-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Propan-2-yl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar biological activities and is being investigated for its potential as a therapeutic agent.

    Materials Science: The unique electronic properties of thiadiazole derivatives make them suitable for use in organic semiconductors and other advanced materials.

    Agricultural Chemistry: Thiadiazole compounds have been explored as potential pesticides and herbicides due to their ability to inhibit specific enzymes in plants and pests.

Mechanism of Action

The mechanism of action of 5-{[4-(Propan-2-yl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-{[4-(Chlorobenzyl)sulfanyl}-1,3,4-thiadiazol-2-amine: Similar structure with a chlorobenzyl group instead of a propan-2-yl group.

    5-{[4-(Fluorobenzyl)sulfanyl}-1,3,4-thiadiazol-2-amine: Contains a fluorobenzyl group, which may alter its biological activity.

    5-{[4-(Methylbenzyl)sulfanyl}-1,3,4-thiadiazol-2-amine: Features a methylbenzyl group, potentially affecting its chemical reactivity.

Uniqueness

The presence of the propan-2-yl group in 5-{[4-(Propan-2-yl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine may confer unique properties, such as increased lipophilicity, which can enhance its ability to penetrate cell membranes and interact with intracellular targets. This structural feature may also influence its pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for further research and development.

Properties

IUPAC Name

5-[(4-propan-2-ylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2/c1-8(2)10-5-3-9(4-6-10)7-16-12-15-14-11(13)17-12/h3-6,8H,7H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHLDTGLWGLMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.